molecular formula C7H4F3NO3 B067975 2-Hydroxy-6-(trifluoromethyl)nicotinic acid CAS No. 191595-63-8

2-Hydroxy-6-(trifluoromethyl)nicotinic acid

Cat. No. B067975
CAS RN: 191595-63-8
M. Wt: 207.11 g/mol
InChI Key: JPOIZUVDMRHIIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-Hydroxy-6-(trifluoromethyl)nicotinic acid derivatives involves novel routes that start from simple fluorinated precursors. These compounds are synthesized through the formation of the pyridine ring, serving as key intermediates in the development of various chemical entities. For example, they are used in the synthesis of COMT inhibitors, highlighting the compound's significance in pharmaceutical research (Kiss, Ferreira, & Learmonth, 2008).

Molecular Structure Analysis

The molecular structure of nicotinic acid derivatives, including 2-Hydroxy-6-(trifluoromethyl)nicotinic acid, has been extensively studied. These studies involve characterizing compounds through various spectroscopic techniques such as FT-NMR, FT-IR, and single-crystal X-ray diffraction. The detailed analysis provides insights into the compound's crystalline structure and electronic properties, essential for understanding its chemical behavior and potential applications (Dege et al., 2014).

Chemical Reactions and Properties

Nicotinic acid and its derivatives undergo a variety of chemical reactions, reflecting their versatile chemical properties. For instance, the bioelectrochemical microbial conversion of nicotinic acid to 6-hydroxynicotinic acid demonstrates the compound's reactivity and potential for biotechnological applications. Such transformations are crucial for the synthesis of more complex molecules and for understanding the metabolic pathways involving nicotinic acid in microorganisms (Torimura et al., 1998).

Scientific Research Applications

  • Enzymatic Hydroxylation of Nicotinic Acid : A process for producing 6-hydroxynicotinic acid from nicotinic acid through enzymatic hydroxylation using microorganisms like Pseudomonas, Bacillus, or Achromobacter has been described. This allows for simultaneous biomass and product formation without significant product losses due to further decomposition (Mizon, 1995).

  • Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives : Novel routes for synthesizing 2-trifluoromethyl-nicotinic acid derivatives have been developed. These derivatives are key intermediates in manufacturing a COMT inhibitor, which is significant in medical applications (Kiss, Ferreira, & Learmonth, 2008).

  • Oxygen Source in Hydroxylation of Nicotinic Acid : Studies have shown that enzymes hydroxylating nicotinic acid to 2,6-dihydroxynicotinic acid use water as a source of oxygen atoms. This research provides insights into the biochemical mechanisms underlying these hydroxylation processes (Hirschberg & Ensign, 1971).

  • Bioelectrochemical Conversion : The bioelectrochemical conversion of nicotinic acid to 6-hydroxynicotinic acid using a column electrolytic method shows potential for efficient continuous production and analysis of these compounds (Torimura et al., 1998).

  • Herbicidal Activity : Certain derivatives of nicotinic acid have been shown to possess herbicidal activity. This suggests potential applications in agriculture and environmental management (Yu et al., 2021).

  • Receptors for Nicotinic Acid : Research has identified receptors for nicotinic acid, such as PUMA-G and HM74, which mediate its anti-lipolytic effect. This discovery is crucial for understanding and potentially treating lipid disorders (Tunaru et al., 2003).

Safety and Hazards

2-Hydroxy-6-(trifluoromethyl)nicotinic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure), affecting the respiratory system .

properties

IUPAC Name

2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3/c8-7(9,10)4-2-1-3(6(13)14)5(12)11-4/h1-2H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOIZUVDMRHIIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379393
Record name 2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-6-(trifluoromethyl)nicotinic acid

CAS RN

191595-63-8
Record name 2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-6-(trifluoromethyl)nicotinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

At room temperature, 4.73 g (21.4 mmol) of methyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate were dissolved in 45 ml of methanol and 15 ml of water, 1.80 g (42.8 mmol) of lithium hydroxide monohydrate were added and the mixture was then heated under reflux for 2 h. The mixture was concentrated to about 15 ml and then washed with dichloromethane and the aqueous phase was adjusted to pH 2 by addition of 2N hydrochloric acid. The mixture was again extracted with dichloromethane, and the organic phase was dried and concentrated. This gave 4.2 g (94% of theory) of a colorless powder.
Quantity
4.73 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-6-(trifluoromethyl)nicotinic acid
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-6-(trifluoromethyl)nicotinic acid
Reactant of Route 3
2-Hydroxy-6-(trifluoromethyl)nicotinic acid
Reactant of Route 4
Reactant of Route 4
2-Hydroxy-6-(trifluoromethyl)nicotinic acid
Reactant of Route 5
Reactant of Route 5
2-Hydroxy-6-(trifluoromethyl)nicotinic acid
Reactant of Route 6
2-Hydroxy-6-(trifluoromethyl)nicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.